![molecular formula C10H6BrF2NO2 B1381684 3-Bromo-8-(difluoromethoxy)quinolin-4-ol CAS No. 1599122-70-9](/img/structure/B1381684.png)
3-Bromo-8-(difluoromethoxy)quinolin-4-ol
Overview
Description
3-Bromo-8-(difluoromethoxy)quinolin-4-ol, also known as 3-BFQ, is an organobromine compound that has been used in a variety of scientific research applications. Its chemical structure consists of a quinoline ring with a bromine atom and two difluoromethoxy groups attached to it. 3-BFQ has been studied for its potential use as a biological tool, as a synthetic intermediate, and as a therapeutic agent.
Scientific Research Applications
3-Bromo-8-(difluoromethoxy)quinolin-4-ol has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In addition, it has been used as a biological tool to study the structure and function of proteins, as well as to probe the interactions between proteins and other molecules. 3-Bromo-8-(difluoromethoxy)quinolin-4-ol has also been used as a synthetic intermediate in the synthesis of other compounds, such as quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of several enzymes, such as protein kinases and phosphatases. It has also been suggested that 3-Bromo-8-(difluoromethoxy)quinolin-4-ol may interact with DNA and other cellular components to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-8-(difluoromethoxy)quinolin-4-ol have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes, including protein kinases and phosphatases. In addition, 3-Bromo-8-(difluoromethoxy)quinolin-4-ol has been shown to modulate gene expression and to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-8-(difluoromethoxy)quinolin-4-ol in laboratory experiments is its efficiency and high yield of the desired product. In addition, it is relatively inexpensive and easy to synthesize. However, the compound is toxic and should be handled with care. In addition, 3-Bromo-8-(difluoromethoxy)quinolin-4-ol has not been extensively studied and its mechanism of action and potential side effects are not yet fully understood.
Future Directions
There are a number of potential future directions for research into 3-Bromo-8-(difluoromethoxy)quinolin-4-ol. These include further studies into its mechanism of action, potential therapeutic applications, and its interactions with other molecules. In addition, further studies into its biochemical and physiological effects are needed to fully understand its potential risks and benefits. Finally, additional studies into its synthesis and optimization of the reaction conditions are needed to improve its efficiency and yield.
properties
IUPAC Name |
3-bromo-8-(difluoromethoxy)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-6-4-14-8-5(9(6)15)2-1-3-7(8)16-10(12)13/h1-4,10H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXJKTXFTRVBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-(difluoromethoxy)quinolin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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